molecular formula C11H13ClSi B1587595 (4-Chlorophenylethynyl)trimethylsilane CAS No. 78704-49-1

(4-Chlorophenylethynyl)trimethylsilane

Cat. No.: B1587595
CAS No.: 78704-49-1
M. Wt: 208.76 g/mol
InChI Key: HVIHXUCWKNRJTC-UHFFFAOYSA-N
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Description

(4-Chlorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13ClSi. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a chlorine atom at the para position and the ethynyl group is bonded to a trimethylsilyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenylethynyl)trimethylsilane can be synthesized through the reaction of (4-chlorophenyl)acetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Chlorophenylethynyl)trimethylsilane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the ethynyl group forms a new carbon-carbon bond with an aryl or vinyl group. In hydrosilylation reactions, the trimethylsilyl group adds across the carbon-carbon multiple bond, forming a new organosilicon compound .

Comparison with Similar Compounds

Comparison: (4-Chlorophenylethynyl)trimethylsilane is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and the types of reactions it can undergo. Compared to its bromine and iodine analogs, it is less reactive in nucleophilic substitution reactions but can still participate effectively in coupling and hydrosilylation reactions .

Properties

IUPAC Name

2-(4-chlorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHXUCWKNRJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391584
Record name (4-Chlorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78704-49-1
Record name (4-Chlorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chloroiodobenzene (4.77 g:0.02 mole) in dry acetonitrile (30 ml) and triethylamine (2.02 g:0.02 mole) under nitrogen, was added copper iodide (0.2 g:1.05 mole), bis (triphenylphosphine)palladium dichloride (0.2 g=0.285 mmole) and trimethylsilylethyne (2.156 g:0.022 mole). The mixture was stirred for three hours during which time there was an exotherm at 20° C. and a darkening of the reacton mixture. The mixture was poured into saturated ammonium chloride solution (100 ml) and was extracted with ether (×3). The extracts were combined, washed with dilute hydrochloric acid and dried over magnesium sulfate and then filtered through charcoal. Removal of solvent in vacuo gave a brown oil which was titurated with hexane and filtered to remove by-products. The filtrate was evaporated to give yellow crystals (3.90 g).
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4.77 g
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30 mL
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0.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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